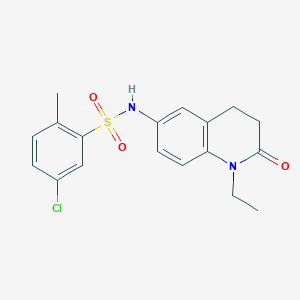

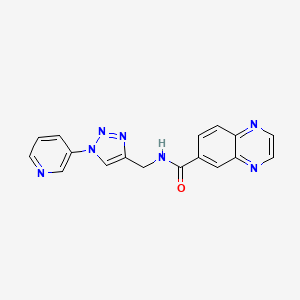

2,4-Dinitro-5-(piperidin-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dinitro-5-(piperidin-1-yl)aniline is a chemical compound that is likely to be involved in aromatic nucleophilic substitution reactions. The compound features a piperidine ring, which is a six-membered heterocycle containing nitrogen, attached to an aniline moiety that is further substituted with nitro groups. This structure suggests that the compound could exhibit interesting reactivity due to the presence of electron-withdrawing nitro groups and the electron-donating piperidine and aniline functionalities.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the reactions of 2,4-dinitro-1-(1-piperidyl)naphthalenes with piperidine have been studied, confirming the existence of anionic σ complexes during the reaction process in dimethyl sulfoxide . Although this does not directly describe the synthesis of this compound, it provides insight into the type of reactions that could be used for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using various techniques. For example, dendritic G-2 melamines comprising piperidine motifs have been synthesized and their structure has been studied using DFT and TEM, revealing the formation of spherical nano-aggregates . These findings suggest that the molecular structure of this compound could also lead to interesting self-assembly properties.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar substitution patterns has been investigated. Kinetic studies of reactions involving 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine have shown that these reactions are not base catalyzed in methanol and exhibit various degrees of catalysis in acetone . This suggests that this compound could also participate in aromatic nucleophilic substitution reactions with its own unique kinetics.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of nitro groups typically confers a high degree of reactivity in nucleophilic substitution reactions due to their electron-withdrawing nature, which is consistent with the findings in the provided literature . The piperidine ring is known to be a good leaving group in SN2 reactions, which could influence the reactivity of the compound . Additionally, the steric and electronic effects of the substituents would play a significant role in determining the physical properties such as solubility and melting point, as well as the chemical reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Kinetics of Aromatic Nucleophilic Substitution Reactions

Bamkole and Hirst (1969) explored the kinetics of reactions involving compounds similar to 2,4-Dinitro-5-(piperidin-1-yl)aniline, specifically focusing on 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine. They noted the varying degrees of catalysis in these reactions, influenced by the substrate and nucleophile. This research helps understand the reactivity patterns of dinitroaniline derivatives in different solvents (Bamkole & Hirst, 1969).

Confirmation of Anionic σ Complexes

Sekiguchi et al. (1980) confirmed the existence of anionic σ complexes in the reactions of compounds like 2,4-dinitro-1-(1-piperidyl)naphthalenes. This research has implications for understanding the behavior of dinitroaniline derivatives in substitution reactions and their potential applications in synthetic chemistry (Sekiguchi et al., 1980).

Catalysis by Amine Salts

Hirst and Onyido (1984) investigated the catalysis by amine salts in aromatic nucleophilic substitution reactions involving 1-chloro-2,4-dinitrobenzene and aniline. This study highlights the role of different amine salts in influencing the rate and efficiency of reactions involving dinitroaniline derivatives, which is crucial for their application in synthetic organic chemistry (Hirst & Onyido, 1984).

Synthesis and Molecular Structure Investigations

Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their study provides insights into the molecular structure and potential applications of these compounds, which include this compound derivatives, in various fields like material science and pharmaceuticals (Shawish et al., 2021).

Anticancer Activity of Aniline Derivatives

Subhash and Bhaskar (2021) focused on the synthesis of aniline derivatives and their in vitro anticancer activity. Their research contributes to the understanding of how modifications in the aniline portion of compounds like this compound can impact their biological activity, specifically in the context of cancer research (Subhash & Bhaskar, 2021).

Wirkmechanismus

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives have been noted for their diverse pharmacological activities . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect , suggesting that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Some isatin derivatives, which are structurally related to this compound, have shown prominent antiviral activities as hiv reverse transcriptase inhibitors . This suggests that 2,4-Dinitro-5-(piperidin-1-yl)aniline might also interact with similar biochemical pathways.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dinitro-5-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-8-6-10(13-4-2-1-3-5-13)11(15(18)19)7-9(8)14(16)17/h6-7H,1-5,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOJOFPFHVPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897544-63-7 |

Source

|

| Record name | 2,4-dinitro-5-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)

![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)